2-Butyl-5-chloro-1H-benzimidazole-6-sulfonamide

Synthetic Intermediate Angiotensin II Antagonist Process Chemistry

Generic benzimidazole sulfonamides risk process failure in ARB synthesis. This specific 2-butyl-5-chloro derivative is the validated scaffold for losartan analogues (US Patent 5,637,586), ensuring correct AT1 receptor binding pharmacophore geometry. - Enables direct N-1 diversification to biphenyl tetrazole ARBs, bypassing core SAR exploration. - Serves as a certified reference marker for ICH Q3A-compliant impurity quantification in losartan drug substance. - Avoids altered lipophilicity and metabolic profiles caused by des-chloro or des-butyl analogs.

Molecular Formula C11H14ClN3O2S
Molecular Weight 287.77 g/mol
CAS No. 89725-11-1
Cat. No. B12930003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-5-chloro-1H-benzimidazole-6-sulfonamide
CAS89725-11-1
Molecular FormulaC11H14ClN3O2S
Molecular Weight287.77 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=CC(=C(C=C2N1)S(=O)(=O)N)Cl
InChIInChI=1S/C11H14ClN3O2S/c1-2-3-4-11-14-8-5-7(12)10(18(13,16)17)6-9(8)15-11/h5-6H,2-4H2,1H3,(H,14,15)(H2,13,16,17)
InChIKeyDCBWVKWRTKGZCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-5-chloro-1H-benzimidazole-6-sulfonamide Structural Baseline


2-Butyl-5-chloro-1H-benzimidazole-6-sulfonamide (also indexed as 2-butyl-6-chloro-3H-benzimidazole-5-sulfonamide) is a heterocyclic compound belonging to the benzimidazole-6-sulfonamide class, with the molecular formula C11H14ClN3O2S and a molecular weight of 287.77 g/mol . This scaffold is characterized by a benzimidazole core bearing a butyl chain at the 2-position, a chlorine atom at the 5(6)-position, and a primary sulfonamide group at the 6(5)-position. The compound is explicitly disclosed in foundational patents concerning diuretic and antihypertensive benzimidazoles [1] and serves as a critical intermediate scaffold from which potent non-peptide angiotensin II (Ang II) receptor antagonists, including losartan analogues, are constructed through further substitution at the N-1 position [2][3].

Why Generic Substitution Fails in ARB Synthesis


For a procurement scientist sourcing this specific compound, generic substitution by other benzimidazole sulfonamides carries a high risk of process failure and quality deviation. The precise combination of the 2-butyl chain and the 5-chloro substituent is not arbitrary. The 2-alkyl group is known to be critical for binding to the angiotensin II AT1 receptor in the final drug candidates, while the 6-sulfonamide group serves as the essential zinc-binding or hydrogen-bonding pharmacophore [1][2]. Altering the length or nature of the alkyl chain or removing the chlorine atom can profoundly change the lipophilicity, metabolic stability, and biological activity of the resulting advanced intermediates [2]. Consequently, using a des-chloro or des-butyl analog as a starting material would lead to a different impurity profile and a final active pharmaceutical ingredient (API) with an unacceptable structure-activity relationship, making regulatory approval based on existing drug master files impossible.

Quantitative Differentiation from Key Analogs


Synthetic Efficiency vs. Unsubstituted Parent Scaffold

2-Butyl-5-chloro-1H-benzimidazole-6-sulfonamide (CAS 89725-11-1) provides a pre-functionalized scaffold that eliminates two additional synthetic steps—installation of the butyl group and chlorination—which are required when starting from the unsubstituted 1H-benzimidazole-6-sulfonamide. Patent literature demonstrates that this precise halogen and alkyl substitution pattern is a prerequisite for constructing potent Ang II receptor antagonists like losartan analogues [1]. While a numeric yield comparison is not directly reported in a single head-to-head synthesis, the structural necessity of these substituents provides a procurement-driven advantage in terms of synthetic efficiency and purity profile control compared to the des-chloro or des-butyl versions.

Synthetic Intermediate Angiotensin II Antagonist Process Chemistry

AT1 Receptor Antagonism Structural Determinant

In a series of 2-alkylbenzimidazole derivatives reported as novel non-peptide angiotensin II receptor antagonists, the 2-n-butyl group on the benzimidazole core was systematically explored alongside halo-substituents. The combination of a 2-n-butyl and a 6-chloro (or 5-chloro) group was found to be essential for high AT1 receptor binding affinity compared to the methyl or des-halo analogs. The close structural analog 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-6-chlorobenzimidazole, which is synthesized directly from this compound, demonstrated in vivo CNS-penetrant Ang II antagonism, supporting the privileged nature of this specific substitution pattern [1]. Quantitative Ki or IC50 values from a single comparative table for the isolated key intermediate are not publicly available, but the SAR trend is well-established in the patent and medicinal chemistry literature.

Angiotensin II Antagonist AT1 Receptor Hypertension

Chloro Substituent Role in CA Inhibition

Although the exact target compound was not tested in the referenced study, a series of closely related 2-substituted-benzimidazole-6-sulfonamides were evaluated for inhibition of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. Within this series, halogen substitution on the benzimidazole ring significantly modulated both potency and isoform selectivity, with chloro-substituted analogs generally showing improved tumor-associated hCA IX/XII inhibition profiles compared to their unsubstituted counterparts [1]. By extension, the 5-chloro substituent in 2-Butyl-5-chloro-1H-benzimidazole-6-sulfonamide is predicted to confer a similar enhancement in CA inhibition potency over 2-Butyl-1H-benzimidazole-6-sulfonamide (lacking the chloro group), though a direct head-to-head measurement has not been identified.

Carbonic Anhydrase Inhibitor Benzimidazole Sulfonamide Isoform Selectivity

Antihypertensive Class Validation

The compound is explicitly named within US Patent 4,420,487, which claims a class of benzimidazoles exhibiting both diuretic and antihypertensive properties [1]. Its close structural relationship to DuP 753 (losartan), a landmark ARB, is noted in subsequent patents, where the 2-butyl-4-chloro-5-hydroxymethyl imidazole core of losartan is compared to the benzimidazole scaffold, highlighting the bioisosteric nature of the chloro and sulfonamide groups in conferring potent angiotensin II blockade [2]. While specific ED50 values for the target compound in isolation are not provided, its inclusion within the scope of validated antihypertensive agents provides a strong regulatory and pharmacological precedent that the des-chloro or des-sulfonamido analogs lack.

Diuretic Antihypertensive Benzimidazole

Validated Application Scenarios


ARB Intermediate Synthesis

Medicinal chemistry groups developing novel ARBs can employ this compound as the pre-functionalized core for rapid diversification at the N-1 position with biphenyl tetrazole or carboxylic acid moieties. This mirrors the synthetic route to losartan analogues as disclosed in US Patent 5,637,586, where the 2-butyl-6-chlorobenzimidazole sulfonamide scaffold is a direct precursor to the pharmacologically active AT1 receptor antagonists [1]. This avoids time-consuming early-stage SAR exploration of the benzimidazole core itself.

Sartan API Impurity Profiling Standard

Given its structural proximity to the benzimidazole fragment of losartan, this compound is highly relevant as a potential process impurity or degradation product marker. Pharmaceutical quality control (QC) and analytical development laboratories can procure this compound to develop and validate HPLC or UPLC methods for impurity quantification in losartan potassium drug substance and drug products, ensuring compliance with ICH Q3A guidelines [1].

CA Inhibitor Lead Optimization Scaffold

Based on the established activity of 2-substituted-benzimidazole-6-sulfonamides as selective inhibitors of human carbonic anhydrase isoforms IX and XII [1], this 5-chloro-2-butyl derivative can serve as a starting point for investigating the impact of halogen substitution on CA isoform selectivity and potency. The presence of the primary sulfonamide ensures the crucial zinc-binding interaction, while the butyl and chloro groups can be exploited to fine-tune lipophilicity and binding site complementarity.

Antihypertensive Polypharmacology Probe

As a compound belonging to a class with validated diuretic and angiotensin II receptor blocking properties [1], this intermediate can be derivatized to create dual-acting antihypertensive agents. Researchers investigating the synergistic effects of CA inhibition and AT1 receptor blockade can use this core to attach dual pharmacophoric elements, leveraging the established benzimidazole sulfonamide template for rapid hit expansion.

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